

# L-770644: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of L-770644, a potent and selective  $\beta 3$  adrenergic receptor agonist. The information is compiled to support research and development efforts in metabolic and cardiovascular diseases.

### **Core Chemical and Physical Properties**

**L-770644** is a synthetic small molecule belonging to the tetrazole and sulfonamide classes of organic compounds. Its chemical and physical properties are summarized in the table below.



Property	Value	
IUPAC Name	N-(4-(2-(2-hydroxy-2-(pyridin-3-yl)ethylamino)ethyl)phenyl)-4-(1-pentyl-1H-tetrazol-5-yl)benzenesulfonamide	
Molecular Formula	C30H37N7O4S	
Molecular Weight	591.72 g/mol	
CAS Number	173901-95-6	
SMILES	CCCCC1=NN=NN1C2=CC=C(C=C2)S(=O) (=O)NC3=CC=C(C=C3)CCNCINVALID-LINK C4=CN=CC=C4	
Appearance	Solid (presumed)	
Solubility	Not explicitly reported, likely soluble in organic solvents like DMSO.	

## **Biological Activity and Pharmacokinetics**

**L-770644** is a potent and selective agonist for the human  $\beta$ 3 adrenergic receptor. Its biological activity has been characterized both in vitro and in vivo.



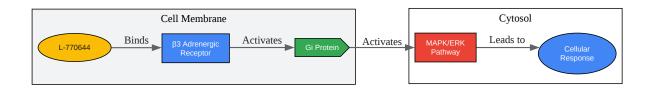
Parameter	Species	Value	Reference
EC50 (β3 Adrenergic Receptor)	Human (cloned)	13 nM	Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4.
Oral Bioavailability (%F)	Rat	27%	Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4.
Oral Bioavailability (%F)	Dog	27%	Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4.
ED50 (Glycerolemia)	Rhesus Monkey	0.21 mg/kg	Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4.

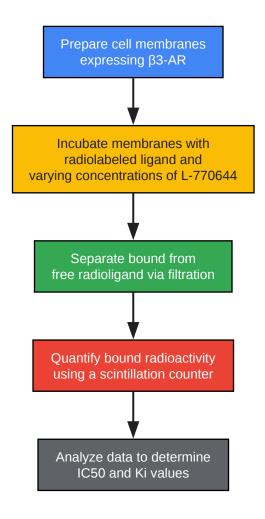
#### **Signaling Pathways**

Activation of the  $\beta 3$  adrenergic receptor by an agonist like **L-770644** primarily initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with  $\beta 3$ -AR activation, such as lipolysis and thermogenesis. There is also evidence suggesting that the  $\beta 3$  adrenergic receptor can couple to Gi-proteins, potentially activating the MAPK/ERK signaling pathway.









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